molecular formula C15H23N3S B13643133 Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- CAS No. 620960-29-4

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-

Cat. No.: B13643133
CAS No.: 620960-29-4
M. Wt: 277.4 g/mol
InChI Key: YDBBQPLXSIFQKA-ZIAGYGMSSA-N
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Description

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-phenyl- is a thiourea derivative with a unique structure that combines a cyclohexyl ring, a dimethylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-phenyl- typically involves the reaction of a cyclohexylamine derivative with a phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-phenyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea

Uniqueness

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dimethylamino group and the cyclohexyl ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

620960-29-4

Molecular Formula

C15H23N3S

Molecular Weight

277.4 g/mol

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea

InChI

InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1

InChI Key

YDBBQPLXSIFQKA-ZIAGYGMSSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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